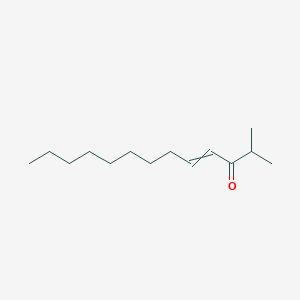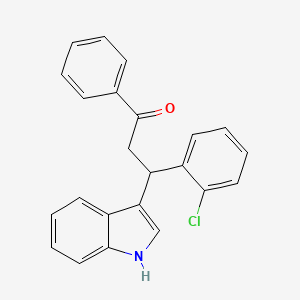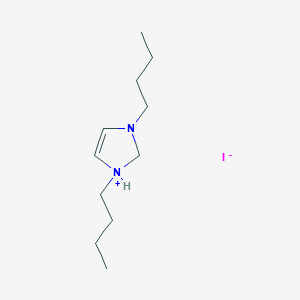
1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide: is an organic compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a positively charged imidazolium ring, which is stabilized by the iodide anion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,3-dibutylimidazole with iodomethane under reflux conditions. The reaction proceeds as follows:
1,3-Dibutylimidazole+Iodomethane→1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, although these are less common.
Complexation Reactions: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complexation Reactions: Metal salts such as palladium chloride or copper sulfate are used in the presence of coordinating solvents.
Major Products Formed:
Substitution Reactions: Formation of new imidazolium salts with different anions.
Oxidation and Reduction Reactions: Formation of oxidized or reduced imidazolium derivatives.
Complexation Reactions: Formation of metal-imidazolium complexes.
科学的研究の応用
Chemistry: 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide is used as a precursor for the synthesis of other imidazolium salts and ionic liquids. It is also employed in catalysis, particularly in transition metal-catalyzed reactions.
Biology: In biological research, this compound can be used as a model system to study the interactions of imidazolium salts with biological molecules
Industry: In industrial applications, this compound can be used in the formulation of ionic liquids, which are employed as solvents, electrolytes, and in various separation processes.
作用機序
The mechanism of action of 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide is largely dependent on its interactions with other molecules. The positively charged imidazolium ring can interact with negatively charged species, facilitating various chemical reactions. In biological systems, it may interact with cellular membranes and proteins, potentially disrupting their function.
類似化合物との比較
- 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 1,3-Diethyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium iodide
Comparison: 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its longer butyl chains, which can influence its solubility, reactivity, and interactions with other molecules. Compared to its dimethyl and diethyl counterparts, the dibutyl derivative may exhibit different physical and chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous.
特性
CAS番号 |
143085-46-5 |
|---|---|
分子式 |
C11H23IN2 |
分子量 |
310.22 g/mol |
IUPAC名 |
1,3-dibutyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C11H22N2.HI/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;/h9-10H,3-8,11H2,1-2H3;1H |
InChIキー |
ORQHMOVLFSTIPS-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+]1CN(C=C1)CCCC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)
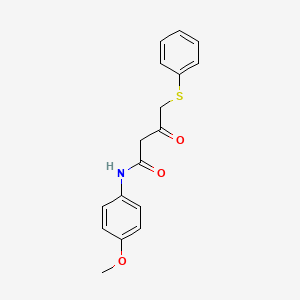
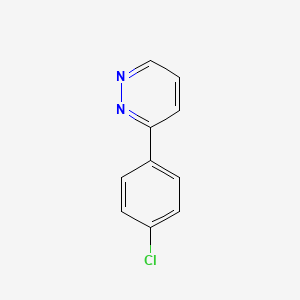
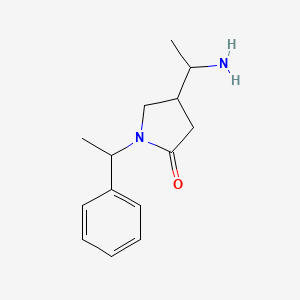
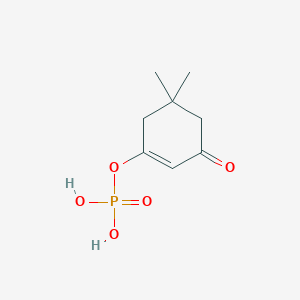
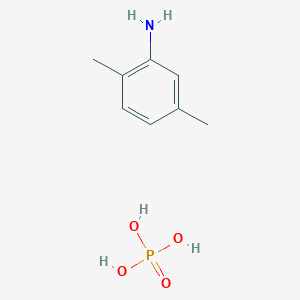
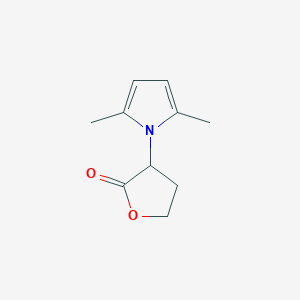
![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)
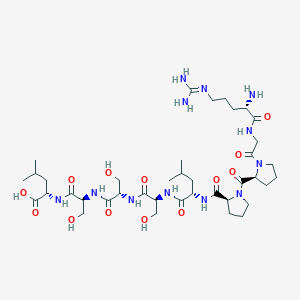
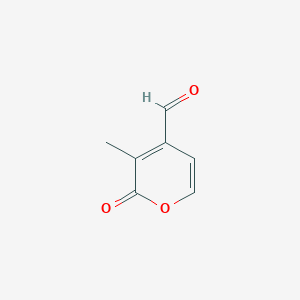
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)
